N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester
CAS No.:
Cat. No.: VC13281660
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO6 |
|---|---|
| Molecular Weight | 323.34 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid |
| Standard InChI | InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20) |
| Standard InChI Key | SOHLZANWVLCPHK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester is characterized by two protective groups:
-
Boc Group: Protects the α-amino group, removable under acidic conditions (e.g., trifluoroacetic acid).
-
Benzyl Ester: Protects the β-carboxyl group, cleavable via catalytic hydrogenation .
The stereochemistry of the compound is critical, as the L-configuration at the α-carbon ensures compatibility with natural peptide sequences .
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 98–102 °C | |
| Boiling Point | 461.82 °C (estimate) | |
| Density | 1.1728 g/cm³ | |
| Specific Rotation () | -20° (c=2, DMF) | |
| Solubility | Soluble in DMF, chloroform; insoluble in water |
The compound’s stability under ambient conditions (recommended storage at <15°C in inert atmospheres) makes it suitable for long-term use in laboratory settings .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves sequential protection of L-aspartic acid derivatives:
-
Amino Protection: React L-aspartic acid β-benzyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) .
-
Esterification: Introduce the benzyl group to the β-carboxyl using benzyl bromide (BnBr) in polar aprotic solvents (e.g., DMF or acetonitrile) .
A representative reaction sequence from patent CN102381999A is outlined below :
Industrial Production
Industrial processes employ automated peptide synthesizers and high-throughput purification techniques (e.g., HPLC) to achieve yields >90%. Critical parameters include:
-
Temperature Control: 0–5°C during benzylation to minimize side reactions .
-
Purification: Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol .
Applications in Scientific Research
Peptide Synthesis
As a cornerstone of solid-phase peptide synthesis (SPPS), this compound enables the incorporation of aspartic acid residues while preventing undesired side-chain interactions . For example, it was used to synthesize thrombin inhibitors with enhanced bioavailability.
Drug Development
The compound serves as a building block for neuroprotective agents targeting glutamate receptors. Recent studies highlight its role in synthesizing peptides that modulate NMDA receptor activity, offering potential treatments for Alzheimer’s disease .
Bioconjugation and Targeted Therapies
In cancer research, the benzyl ester is cleaved post-synthesis to attach chemotherapeutic agents to antibodies. This approach improves drug delivery specificity, as demonstrated in HER2-positive breast cancer models .
Recent Research Advancements
Novel Synthetic Methodologies
A 2024 study optimized benzylation using microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes while maintaining a 78% yield . Additionally, enzymatic deprotection methods using lipases have been explored to enhance environmental sustainability .
Material Science Innovations
The compound’s derivatives are integral to developing biodegradable polymers. For instance, poly(aspartic acid) hydrogels crosslinked with Boc-protected monomers exhibit tunable mechanical properties for biomedical applications .
Neuroscience Applications
Researchers synthesized Boc-protected aspartate analogs to study synaptic plasticity. These analogs inhibit glutamate reuptake transporters, providing insights into excitotoxicity mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume